molecular formula C22H17N5S B294592 6-(1,1-Diphenylethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,1-Diphenylethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294592
M. Wt: 383.5 g/mol
InChI Key: VGDIGHIZDYBDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,1-Diphenylethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has drawn attention from researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 6-(1,1-Diphenylethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting mitochondrial function. Its antifungal effects may be due to its ability to inhibit fungal cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in various biochemical and physiological parameters. For example, it has been shown to increase reactive oxygen species levels and decrease glutathione levels in cancer cells. It has also been shown to cause cell cycle arrest and induce DNA damage.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(1,1-Diphenylethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a potent anticancer and antifungal agent. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 6-(1,1-Diphenylethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as a therapeutic agent for other diseases, such as bacterial infections and viral infections. Another area of research could be focused on improving its solubility and reducing its toxicity to increase its potential as a drug candidate. Finally, further studies could be conducted to elucidate its mechanism of action and identify potential targets for its activity.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further studies are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

Several methods have been reported for the synthesis of 6-(1,1-Diphenylethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One such method involves the reaction of 4-(4-bromophenyl)pyridine-2-amine with 2-(1,1-diphenylethyl)-1H-1,3,4-thiadiazole-5-carboxylic acid hydrazide in the presence of triethylamine and acetic anhydride. The resulting product is then treated with sodium azide to obtain the final compound.

Scientific Research Applications

The potential applications of 6-(1,1-Diphenylethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has been studied for its potential as an anticancer agent, with promising results in preclinical studies. It has also been investigated for its potential as an antifungal agent, with studies showing its effectiveness against various fungal strains.

Properties

Molecular Formula

C22H17N5S

Molecular Weight

383.5 g/mol

IUPAC Name

6-(1,1-diphenylethyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H17N5S/c1-22(17-8-4-2-5-9-17,18-10-6-3-7-11-18)20-26-27-19(24-25-21(27)28-20)16-12-14-23-15-13-16/h2-15H,1H3

InChI Key

VGDIGHIZDYBDCD-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5

Origin of Product

United States

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